molecular formula C23H31N3O4S B2456036 4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-60-0

4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2456036
CAS No.: 946266-60-0
M. Wt: 445.58
InChI Key: SVTVMCDCYGCOCT-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-17-14-20(5-7-23(17)29-3)31(27,28)24-16-22(26-10-12-30-13-11-26)18-4-6-21-19(15-18)8-9-25(21)2/h4-7,14-15,22,24H,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTVMCDCYGCOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with several substituents that enhance its biological interactions. The presence of the methoxy and methyl groups, along with the morpholino and indoline moieties, suggests a structure conducive to interactions with various biological targets.

Chemical Formula: C₁₈H₂₃N₃O₃S
Molecular Weight: 357.45 g/mol

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly as ligands for dopamine receptors. The unique combination of functional groups in this compound may enhance its selectivity and potency as a dopamine receptor modulator, potentially impacting conditions such as schizophrenia and Parkinson's disease .

1. Dopamine Receptor Interaction

Studies have shown that related compounds can act as high-affinity ligands for dopamine D2 receptors. This receptor interaction is crucial in various neurological conditions, indicating that this compound may share similar properties .

2. Antitumor Activity

Recent investigations into structurally related benzenesulfonamide derivatives have demonstrated their potential as dual-target inhibitors against cancer-related proteins such as STAT3 and tubulin. For instance, derivatives showed significant inhibitory effects on various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM . This suggests that the compound may also possess antitumor properties through similar mechanisms.

3. Inhibition of Enzymatic Activity

Compounds in this class have been evaluated for their inhibitory action against carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological processes and diseases. The sulfonamide group is known for its ability to inhibit CA, making this compound a candidate for further exploration in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
Dopamine ReceptorD2 Receptor ModulationNot specified
AntitumorInhibition of STAT3 and Tubulin1.35 - 3.04 μM
Carbonic AnhydraseInhibition of CA IsoformsSubnanomolar

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